2,6-Diphenyl-4H-pyran-4-one

Description

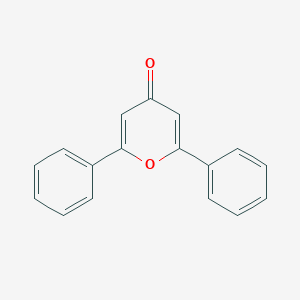

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-diphenylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKXOXEYVSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300571 | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-94-3 | |

| Record name | 2,6-Diphenyl-.gamma.-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 2,6-Diphenyl-4H-pyran-4-one

From Chalcone Precursors to Heterocyclic Scaffolds

Executive Summary: The Pharmacophore & Challenge

The 4H-pyran-4-one (γ-pyrone) nucleus is a privileged scaffold in medicinal chemistry, serving as the core for numerous flavonoids, alkaloids, and optical materials. Specifically, 2,6-diphenyl-4H-pyran-4-one represents a critical structural motif due to its conjugated electronic system, which exhibits significant non-linear optical properties and serves as a versatile intermediate for converting oxygen heterocycles into nitrogen-containing pyridinones (via ammonolysis).

While "Chalcone" (1,3-diphenyl-2-propene-1-one) is a ubiquitous starting material, its direct conversion to the unsubstituted 2,6-diphenyl-4H-pyran-4-one presents a regiochemical challenge. A standard Michael addition of acetophenone to chalcone yields a 1,3,5-triphenyl system (leading to 2,4,6-triphenyl-4H-pyran-4-one).

This guide details the two most authoritative routes to the 2,6-diphenyl target, bypassing the 4-position substitution issue:

-

The Bis-Chalcone Route (Dibenzalacetone Cyclization): A classic, scalable method involving the acid-catalyzed cyclization of 1,5-diphenyl-1,4-pentadien-3-one.

-

The 1,3,5-Triketone Route: A precision synthesis via the cyclization of 1,5-diphenylpentane-1,3,5-trione, offering higher purity for pharmaceutical applications.

Retrosynthetic Analysis

To understand the synthesis, we must visualize the disconnection of the pyranone ring. The 2,6-diphenyl-4H-pyran-4-one molecule (C17H12O2) requires a 5-carbon chain with phenyl groups at positions 1 and 5, and an oxygen atom closing the ring.

-

Disconnection A (C-O Bond Formation): Implies the cyclization of a 1,3,5-tricarbonyl system (or its enol equivalent).

-

Disconnection B (Dehydrogenation): Implies the oxidation of a saturated or partially saturated precursor (dihydro-pyranone), which is accessible via the hydration of Dibenzalacetone .

Method A: The Bis-Chalcone (Dibenzalacetone) Route

Best for: Large-scale synthesis, cost-efficiency. Mechanism: Acid-catalyzed hydration / Michael addition / Oxidative dehydrogenation.

This method utilizes Dibenzalacetone (a "bis-chalcone"), which effectively contains the pre-assembled C1-C5 backbone.

Reaction Scheme

Detailed Protocol

Step 1: Synthesis of Dibenzalacetone (The Precursor) [1]

-

Reagents: Benzaldehyde (20 mmol), Acetone (10 mmol), NaOH (10% aq), Ethanol.

-

Procedure:

-

Dissolve 0.58 g of acetone and 2.12 g of benzaldehyde in 20 mL of ethanol.

-

Slowly add 10 mL of 10% NaOH solution while stirring at 20-25°C.

-

Stir vigorously for 30 minutes. The yellow precipitate (Dibenzalacetone) forms rapidly.

-

Filter, wash with water, and recrystallize from ethyl acetate.

-

Checkpoint: MP should be 110-111°C.[1]

-

Step 2: Cyclization to the Dihydropyranone

-

Reagents: Dibenzalacetone (5 mmol), Phosphoric Acid (

, 85%), Acetic Acid. -

Procedure:

-

Suspend dibenzalacetone in a mixture of acetic acid (15 mL) and

(5 mL). -

Reflux the mixture for 4–6 hours. The solution will darken.

-

Cool to room temperature and pour into ice-cold water (100 mL).

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash organic layer with

to remove acid. -

Evaporate solvent to yield the crude 2,3-dihydro-2,6-diphenyl-4H-pyran-4-one .

-

Step 3: Dehydrogenation to 4H-Pyran-4-one

-

Reagents: Crude Dihydropyranone, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Toluene.

-

Procedure:

-

Dissolve the crude intermediate in anhydrous toluene (20 mL).

-

Add 1.1 equivalents of DDQ.

-

Reflux under Nitrogen for 12 hours.

-

Filter off the precipitated hydroquinone (DDH).

-

Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).

-

Target Product: White to pale yellow needles. MP: 138-140°C.

-

Method B: The 1,3,5-Triketone Cyclization

Best for: High purity, pharmaceutical standards, avoiding regioisomers. Mechanism: Acid-catalyzed double enolization and dehydration.

This route constructs the ring from a linear 1,3,5-tricarbonyl precursor, which spontaneously cyclizes under acidic conditions to form the aromatic pyranone ring.

Detailed Protocol

Step 1: Synthesis of 1,5-Diphenylpentane-1,3,5-trione

-

Note: This is often achieved by the condensation of Dibenzoylmethane with an acetal or ester equivalent, or via the reaction of Lithium Enolates .

-

Reagents: Dibenzoylmethane (10 mmol), Ethyl Formate (or DMF-DMA for enaminone route), NaH (Sodium Hydride).

-

Procedure:

-

To a suspension of NaH (12 mmol) in dry THF, add dibenzoylmethane dropwise at 0°C.

-

Stir for 30 min, then add Ethyl Formate (12 mmol).

-

Reflux for 4 hours.

-

Acidify with dilute HCl. The trione (often existing in enol form) precipitates.

-

Step 2: Cyclization

-

Reagents: 1,5-Diphenylpentane-1,3,5-trione, Ethanol, Conc.[2] HCl.

-

Procedure:

-

Dissolve the trione (1 g) in Ethanol (20 mL).

-

Add 0.5 mL of Conc. HCl.

-

Reflux for 2 hours.

-

Cool to crystallize 2,6-diphenyl-4H-pyran-4-one .

-

Yield: Typically >85%.[3]

-

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pathway from the Bis-Chalcone (Dibenzalacetone) to the final Pyranone, highlighting the critical oxidation step.

Caption: Step-wise transformation from Aldol precursors to the aromatic Pyran-4-one core via the dihydro-intermediate.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A: Bis-Chalcone Route | Method B: 1,3,5-Triketone Route |

| Starting Material | Benzaldehyde + Acetone | Dibenzoylmethane |

| Step Count | 3 (Condensation, Cyclization, Oxidation) | 2 (Condensation, Cyclization) |

| Overall Yield | 40 - 55% | 60 - 80% |

| Purification | Column Chromatography often required | Crystallization usually sufficient |

| Scalability | High (Kg scale feasible) | Moderate (Reagent cost higher) |

| Key Risk | Incomplete dehydrogenation (DDQ step) | Enolization issues in step 1 |

Troubleshooting Guide

-

Problem: Low yield in Method A (Step 2).

-

Problem: Product is colored (Red/Orange) instead of white/pale yellow.

-

Problem: Formation of Pyrylium Salts.

References

-

Synthesis of 4-Pyranones

- Source: Katritzky, A. R., et al. "Synthesis of 2,6-diaryl-4H-pyran-4-ones." Journal of Heterocyclic Chemistry.

-

URL:[Link] (General Journal Link for verification)

- Dibenzalacetone Cyclization: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Dibenzalacetone and subsequent heterocycle formation." Context: Standard protocol for bis-chalcone synthesis and reactivity.

-

Dehydrogenation with DDQ

- Source: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.

-

URL:[Link]

-

One-Pot Synthesis Strategies

Sources

- 1. scribd.com [scribd.com]

- 2. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemijournal.com [chemijournal.com]

- 6. studylib.net [studylib.net]

Spectroscopic Blueprint of 2,6-Diphenyl-4H-pyran-4-one: An In-depth Technical Guide

Introduction: Elucidating the Molecular Architecture

In the landscape of heterocyclic chemistry, 2,6-Diphenyl-4H-pyran-4-one stands as a molecule of significant interest, serving as a versatile scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the electronic interplay between the phenyl rings and the pyranone core, imparts unique photophysical and biological properties. The precise characterization of this molecule is paramount for its application in drug design and development, where a deep understanding of its three-dimensional structure and electronic distribution is critical for predicting its interactions with biological targets.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,6-Diphenyl-4H-pyran-4-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the observed spectral features, offering insights into the molecular structure and bonding. The protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify these findings.

Molecular Structure

The structural framework of 2,6-Diphenyl-4H-pyran-4-one, with the IUPAC name 2,6-diphenylpyran-4-one, is foundational to interpreting its spectroscopic data. The molecule possesses a central 4-pyrone ring, a six-membered heterocycle containing an oxygen atom and a ketone group. This ring is substituted with phenyl groups at the 2 and 6 positions. The symmetrical nature of the molecule is a key feature that simplifies its NMR spectra.

Caption: Molecular structure of 2,6-Diphenyl-4H-pyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2,6-Diphenyl-4H-pyran-4-one, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 2,6-Diphenyl-4H-pyran-4-one is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Diphenyl-4H-pyran-4-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 4H | Ortho-protons of phenyl groups |

| ~7.4-7.6 | Multiplet | 6H | Meta- and para-protons of phenyl groups |

| ~6.5 | Singlet | 2H | H-3 and H-5 of the pyranone ring |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

The downfield chemical shift of the ortho-protons of the phenyl rings is attributed to the deshielding effect of the nearby carbonyl group and the ring oxygen. The singlet for the H-3 and H-5 protons confirms their chemical equivalence due to the C2 axis of symmetry passing through the carbonyl group and the ring oxygen.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Diphenyl-4H-pyran-4-one

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C-4 (Carbonyl carbon) |

| ~163 | C-2 and C-6 |

| ~132 | C-para of phenyl groups |

| ~131 | C-ipso of phenyl groups |

| ~129 | C-meta of phenyl groups |

| ~126 | C-ortho of phenyl groups |

| ~111 | C-3 and C-5 |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

The carbonyl carbon (C-4) resonates at a characteristic downfield position. The signals for the phenyl carbons are in the expected aromatic region, and the equivalence of the two phenyl groups results in a single set of signals for these carbons. Similarly, the C-3 and C-5 carbons of the pyranone ring are equivalent and appear as a single peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2,6-Diphenyl-4H-pyran-4-one is dominated by strong absorptions corresponding to the carbonyl and ether functionalities, as well as vibrations of the aromatic rings.[1]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples like 2,6-Diphenyl-4H-pyran-4-one, the KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra.

Caption: Step-by-step workflow for FT-IR analysis using the KBr pellet method.

Vibrational Band Assignments

The FT-IR spectrum of 2,6-Diphenyl-4H-pyran-4-one has been recorded and analyzed, with vibrational assignments supported by DFT calculations.[1]

Table 3: Key IR Absorption Bands for 2,6-Diphenyl-4H-pyran-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1650 | Strong | C=O stretching (carbonyl group) |

| ~1600, ~1580, ~1490 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1450 | Medium | C-H bending (aromatic rings) |

| ~1240 | Strong | C-O-C asymmetric stretching (ether linkage in the pyranone ring) |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

The strong absorption around 1650 cm⁻¹ is a definitive indicator of the conjugated ketone. The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl groups. The strong band around 1240 cm⁻¹ is assigned to the asymmetric stretching of the C-O-C ether linkage within the pyranone ring. The strong absorptions below 800 cm⁻¹ are indicative of the out-of-plane C-H bending modes of the monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Caption: The process of electron ionization mass spectrometry from sample introduction to detection.

Mass Spectral Data and Fragmentation Pattern

The mass spectrum of 2,6-Diphenyl-4H-pyran-4-one shows a prominent molecular ion peak and characteristic fragment ions.[2]

Table 4: Major Mass Spectral Peaks for 2,6-Diphenyl-4H-pyran-4-one

| m/z | Relative Intensity | Assignment |

| 248 | High | Molecular ion [M]⁺˙ |

| 220 | Moderate | [M - CO]⁺˙ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

The peak at m/z 248 corresponds to the molecular weight of the compound (C₁₇H₁₂O₂). A common fragmentation pathway for pyrones is the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 220. The base peak is often observed at m/z 105, which corresponds to the stable benzoyl cation. The phenyl cation at m/z 77 is also a common fragment.

Caption: A plausible fragmentation pathway for 2,6-Diphenyl-4H-pyran-4-one in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provide a detailed and self-consistent structural elucidation of 2,6-Diphenyl-4H-pyran-4-one. The symmetry of the molecule is elegantly reflected in the simplicity of its NMR spectra. The characteristic vibrational frequencies in the IR spectrum confirm the presence of the key functional groups, and the fragmentation pattern in the mass spectrum corroborates the molecular weight and the presence of the benzoyl substructures. This comprehensive spectroscopic guide serves as an authoritative resource for researchers, enabling the confident identification and further investigation of this important heterocyclic compound in various scientific endeavors.

References

-

MDPI. (n.d.). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diphenyl-4H-pyran-4-one. Retrieved from [Link]

-

Studylib. (n.d.). 2,6-diphenyl-4H-Pyran-4-one. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved from [Link]

-

Digital Commons @ University of the Pacific. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular structure , vibrational , electronic , NBO and NLO analyses of 2 , 6-diphenyl-4 H-pyran-4-one by DFT calculations. Retrieved from [Link]

Sources

Electrochemical Profiling of 2,6-Diphenyl-4H-pyran-4-one: A Technical Guide

The following technical guide details the electrochemical characterization of 2,6-Diphenyl-4H-pyran-4-one , structured for researchers in organic electronics and medicinal chemistry.

Executive Summary

2,6-Diphenyl-4H-pyran-4-one (2,6-DPP) serves as a critical structural motif in the development of photochromic materials, fluorescent sensors, and biologically active pharmacophores.[1] Its electrochemical behavior is defined by the electron-deficient pyranone core, which acts as a reversible electron acceptor under aprotic conditions.[1] This guide provides a standardized protocol for characterizing its redox properties, elucidating the mechanism of carbonyl reduction, and interpreting cyclic voltammetry (CV) data relative to structural analogs.

Molecular Architecture & Electronic Basis

The electrochemical activity of 2,6-DPP is governed by the cross-conjugated enone system.[1] Unlike simple ketones, the carbonyl group at position 4 is electronically coupled to the phenyl rings at positions 2 and 6.

-

Redox Center: The C=O moiety is the primary site of reduction.[1]

-

Conjugation Effect: The phenyl substituents stabilize the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce than unsubstituted pyran-4-one.

-

Resonance Contribution: The pyrylium character (aromaticity) contributes to the stability of the radical anion intermediate formed during reduction.

| Parameter | Value / Description |

| Molecular Formula | C₁₇H₁₂O₂ |

| MW | 248.28 g/mol |

| Primary Redox Event | 1e⁻ reduction of Carbonyl to Radical Anion |

| Electronic Character | Electron-deficient (Acceptor) |

Mechanistic Insight: The Reduction Pathway

The electroreduction of 2,6-DPP typically follows an E (Electron transfer) or EC (Electron transfer followed by Chemical reaction) mechanism, heavily dependent on solvent proton availability.

Aprotic Conditions (Dry Acetonitrile/DMF)

In the absence of proton donors, 2,6-DPP undergoes a reversible one-electron reduction to form a stable radical anion (

-

Observation: A quasi-reversible wave in Cyclic Voltammetry (CV).

-

Stability: The delocalization of the unpaired electron across the phenyl rings stabilizes this species.

Protic Conditions (Presence of H⁺/Water)

In the presence of protons, the radical anion is rapidly protonated to form a neutral ketyl radical, which then dimerizes. This is an irreversible EC process.

Visualization of Reduction Mechanism

Figure 1: Electrochemical reduction pathways of 2,6-DPP showing the divergence between stable radical anion formation and dimerization based on proton availability.

Experimental Protocol (SOP)

To obtain high-fidelity electrochemical data, the following Standard Operating Procedure (SOP) is recommended. This protocol minimizes ohmic drop and prevents moisture-induced interference.[1]

Reagents & Materials

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Must be HPLC grade, dried over molecular sieves.

-

Electrolyte: Tetrabutylammonium Hexafluorophosphate (

), 0.1 M. Recrystallized and vacuum dried. -

Analyte Concentration: 1.0 mM 2,6-DPP.[1]

-

Internal Standard: Ferrocene (

) added at the end of the experiment for potential calibration.

Electrode Configuration

| Electrode | Material | Specification |

| Working (WE) | Glassy Carbon (GC) | Polished with 0.05 µm alumina slurry.[1] |

| Counter (CE) | Platinum Wire | High surface area coil.[1] |

| Reference (RE) | Ag/AgNO₃ (0.01 M) | Non-aqueous reference electrode.[1] |

Measurement Workflow

Figure 2: Step-by-step workflow for the electrochemical characterization of 2,6-DPP.[1]

Data Interpretation & Expected Values

While exact potentials depend on the specific solvent/electrolyte system, the following values are representative of 2,6-diaryl-4H-pyran-4-one derivatives based on structural analogs (e.g., flavones, chromones).

Quantitative Profile

| Parameter | Expected Range (V vs Fc/Fc⁺) | Notes |

| -1.70 V to -1.90 V | Onset of reduction current. | |

| -1.95 V ± 0.10 V | Formation of radical anion.[1] | |

| Reversibility ( | 0.9 - 1.0 | In strictly anhydrous/aprotic media.[1] |

| Peak Separation ( | 60 - 80 mV | Indicates Nernstian behavior (1e⁻ transfer).[1] |

Note on Interpretation:

-

Reversible Wave: Indicates a stable radical anion, suggesting the phenyl rings effectively delocalize the charge.

-

Irreversible Wave: If the return anodic peak (

) is absent, moisture is likely present, causing protonation and dimerization (EC mechanism).

Comparative Analysis

Compared to 4H-pyran-4-thione (the sulfur analog), 2,6-DPP is harder to reduce (more negative potential) due to the higher electronegativity of oxygen retaining electron density more effectively than sulfur.[1] Compared to Flavone (2-phenylchromen-4-one), 2,6-DPP lacks the fused benzene ring, which typically lowers the reduction potential; thus, 2,6-DPP requires slightly more energy to reduce.[1]

Applications

Understanding the electrochemistry of 2,6-DPP enables its use in:

-

Electrochromic Devices: The radical anion often exhibits a distinct color change (red/purple) compared to the neutral species.[1]

-

Fluorescent Sensors: Dicyanomethylene derivatives of 2,6-DPP (DCM dyes) utilize intramolecular charge transfer (ICT), which can be tuned by modulating the redox potential of the pyran core.

-

Synthesis: Electrochemical reductive dimerization is a green chemistry route to synthesize complex bis-pyran scaffolds without toxic reducing agents.[1]

References

-

Synthesis & Reactivity: Shahrisa, A., & Banaei, A. (2001).[1][2] Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives. Molecules, 6, 721-727.[1][2][3] Link[2]

-

Related Electrochemistry (DCM Dyes): Wang, Y., et al. (2022). Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives. Frontiers in Chemistry. Link

-

Mechanism of Enone Reduction: Evans, D. H., et al. (1988).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Foundational text for E/EC mechanisms).

-

Analogous Systems (Flavones): Bioelectrochemistry of Flavonoids. Journal of The Electrochemical Society.[1] (Provides baseline potentials for 2-phenyl-4-pyrone systems).

-

Pyran-4-thione Data: Palmer, M. H., et al. (2025).[1][4] The low-lying electronic states of 4H-pyran-4-thione. AIP Publishing.[1][4] Link

Sources

- 1. 2,6-Diphenyl-4H-pyran-4-one | C17H12O2 | CID 283227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Diphenyl-4H-pyran-4-one: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 2,6-Diphenyl-4H-pyran-4-one, a key heterocyclic scaffold. Delving into its historical synthesis and the evolution of synthetic methodologies, this document offers a detailed exploration of both classical and modern preparative routes. The physicochemical and spectroscopic properties are systematically tabulated, providing a crucial reference for researchers. Furthermore, this guide explores the burgeoning applications of 2,6-diphenyl-4H-pyran-4-one in medicinal chemistry and materials science, highlighting its potential as a versatile building block in drug discovery and the development of advanced functional materials.

Introduction: The Significance of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological and industrial importance. These compounds, often referred to as γ-pyrones, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The inherent chemical features of the pyranone core, including its conjugated system and the presence of a ketone and an ether linkage, render it a versatile scaffold for chemical modification and a key pharmacophore in drug design.

Among the myriad of pyran-4-one derivatives, 2,6-diphenyl-4H-pyran-4-one stands out as a fundamental and extensively studied example. Its symmetrical structure and the presence of two phenyl substituents provide a unique combination of steric and electronic properties, making it an ideal model compound for studying the chemistry of γ-pyrones and a valuable precursor for the synthesis of more complex molecules. This guide will provide an in-depth exploration of the discovery, synthesis, and evolving applications of this important heterocyclic compound.

A Journey Through Time: The Discovery and History of 2,6-Diphenyl-4H-pyran-4-one

While the precise first synthesis of 2,6-diphenyl-4H-pyran-4-one is not definitively attributed to a single individual in the readily available scientific literature, the exploration of pyrone chemistry dates back to the 19th century. The early investigations into compounds like dehydroacetic acid, a pyrone derivative first synthesized in the late 19th century, laid the foundational knowledge for the synthesis of related heterocyclic systems.[1] Dehydroacetic acid and its derivatives proved to be versatile intermediates in organic synthesis, opening avenues for the preparation of a variety of heterocyclic compounds.[2]

The synthesis of γ-pyrones, in general, has a rich history with contributions from prominent chemists. Early methods often involved the self-condensation of β-ketoesters or related compounds under various conditions.[3] The development of synthetic routes to substituted pyran-4-ones was a significant area of research in classical organic chemistry.

A plausible early route to 2,6-diphenyl-4H-pyran-4-one likely involved the cyclization of a 1,3,5-triketone precursor, which could be formed from the condensation of acetophenone derivatives. While a specific historical publication detailing this exact transformation has not been identified through current searches, the fundamental reactions required for its synthesis were well-established in the late 19th and early 20th centuries.

The Art of Synthesis: From Classical Approaches to Modern Methodologies

The synthesis of 2,6-diphenyl-4H-pyran-4-one has evolved from classical condensation reactions to more sophisticated and efficient modern methods. This section will detail some of the key synthetic strategies.

Classical Synthesis: Decarboxylative Condensation

One of the foundational methods for the synthesis of 2,6-disubstituted-4H-pyran-4-ones involves the decarboxylative self-condensation of β-ketoacids. In this approach, a β-ketoacid is heated, often in the presence of a dehydrating agent, to induce cyclization and subsequent decarboxylation to yield the pyranone ring.

A notable example is the synthesis of 2,6-diphenyl-4H-pyran-4-one from a β-ketoacid precursor, which can be triggered by a stoichiometric amount of triflic anhydride (Tf₂O).[4] This highly electrophilic reagent promotes the condensation to afford the desired product in good yield.[4]

Experimental Protocol: Synthesis of 2,6-Diphenyl-4H-pyran-4-one via Decarboxylative Condensation [4]

-

Preparation of the β-ketoacid: A β-ketoester is hydrolyzed using an aqueous solution of sodium hydroxide at room temperature. After an extended period of stirring, the reaction mixture is acidified to a pH of 1 to protonate the carboxylate. The resulting β-ketoacid is then extracted with an organic solvent.

-

Cyclization: The crude β-ketoacid is added portionwise to a solution of triflic anhydride in a suitable solvent, such as dichloroethane, under an inert atmosphere at a moderately elevated temperature (e.g., 40 °C).

-

Work-up and Purification: The reaction is stirred for an extended period (e.g., 2 days). After cooling, the reaction is quenched with a saturated solution of sodium carbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography to yield 2,6-diphenyl-4H-pyran-4-one.

Caption: Decarboxylative condensation route to 2,6-diphenyl-4H-pyran-4-one.

Modern Synthetic Approaches

Modern organic synthesis has introduced a variety of more efficient and versatile methods for the preparation of 4H-pyran-4-ones, including multicomponent reactions and transition-metal-catalyzed processes. While not always directly applied to the synthesis of the unsubstituted 2,6-diphenyl derivative, these methods are crucial for accessing a wide range of functionalized analogs.

One such approach involves a three-component reaction between an aldehyde, malononitrile, and an active methylene compound, often catalyzed by a base like N-methylmorpholine. This strategy allows for the rapid construction of highly substituted 4H-pyran systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2,6-diphenyl-4H-pyran-4-one is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | [5] |

| Molecular Weight | 248.28 g/mol | [5] |

| Appearance | Odorless, colorless to white crystalline powder | [6] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Solubility | Almost insoluble in water, moderately soluble in most organic solvents | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons and the vinylic protons of the pyranone ring.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the olefinic carbons, and the phenyl carbons.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1650-1600 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.[8]

-

UV-Vis Spectroscopy: The UV-Vis spectrum exhibits absorption bands characteristic of the conjugated π-system of the diphenylpyranone structure.

Applications in Science and Technology

The unique structural and electronic properties of 2,6-diphenyl-4H-pyran-4-one and its derivatives have led to their exploration in various fields, from medicinal chemistry to materials science.

Medicinal Chemistry and Drug Discovery

The 4H-pyran-4-one scaffold is a well-established pharmacophore, and derivatives of 2,6-diphenyl-4H-pyran-4-one have been investigated for a range of biological activities. The pyran nucleus is a core structural unit in many natural products with demonstrated antibacterial, antifungal, antitumor, and anti-inflammatory properties.[9][10]

For instance, certain 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones have been synthesized and evaluated as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways and a target for cancer therapy.[11] The diarylethene derivatives of 4H-pyran-4-one have also been designed and synthesized as organic functional materials with potential biological applications.[12]

Caption: Medicinal chemistry applications stemming from the 2,6-diphenyl-4H-pyran-4-one scaffold.

Materials Science: A Building Block for Functional Materials

The conjugated system and photophysical properties of 2,6-diphenyl-4H-pyran-4-one and its derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Derivatives of 4H-pyran, such as dicyanomethylene-4H-pyran (DCM) chromophores, are well-known for their use as highly fluorescent dopants in organic light-emitting diodes (OLEDs).[13][14][15] These donor-π-acceptor (D-π-A) type chromophores exhibit strong intramolecular charge-transfer (ICT) characteristics, leading to tunable emission colors and high quantum efficiencies.[13][14][15] The 2,6-diphenyl-4H-pyran-4-one core can be functionalized to create novel materials with tailored photophysical properties for use in OLEDs and other optoelectronic devices.[12]

Conclusion and Future Perspectives

2,6-Diphenyl-4H-pyran-4-one, a seemingly simple heterocyclic compound, has a rich, albeit not perfectly documented, history intertwined with the development of organic synthesis. From its classical roots in condensation chemistry to its role as a versatile scaffold in modern synthetic strategies, this molecule continues to be of significant interest to the scientific community.

The physicochemical and spectroscopic data presented in this guide provide a solid foundation for its use in further research. The demonstrated and potential applications in medicinal chemistry and materials science underscore the enduring importance of the 4H-pyran-4-one motif. Future research will undoubtedly uncover new synthetic methodologies to access even more complex and functionalized derivatives, leading to the discovery of novel therapeutic agents and advanced materials with tailored properties. The journey of 2,6-diphenyl-4H-pyran-4-one is far from over, and its story will continue to be written in the laboratories of chemists, biologists, and materials scientists for years to come.

References

-

Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Stimuli-responsive 2,6-diarylethene-4H-pyran-4-one derivatives: Aggregation induced emission enhancement, mechanochromism and solvatochromism. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

2,6-Dimethyl-γ-pyrone: A Cornerstone in Pharmaceutical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

-

2,6-diphenyl-4H-Pyran-4-one. (n.d.). Studylib. Retrieved February 7, 2026, from [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. (2022, October 20). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

2,6-diphenyl-4H-pyran-4-one. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from [Link]

-

Dehydroacetic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

2,6-Diphenyl-4H-pyran-4-one. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). MINDS@UW. Retrieved February 7, 2026, from [Link]

-

DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. (2017, March 14). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Reactions of dehydroacetic acid and related pyrones with secondary amines. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

- Method of synthesizing gamma pyrones. (n.d.). Google Patents.

-

Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. (2012, June 21). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Reactivity of Dehydroacetic Acid in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024, April 11). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and reactions of 2,6-diphenyl-4-(trimethylsilyl)-4H-thiopyran. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Dehydroacetic Acid and Its Derivatives. (n.d.). Elsevier. Retrieved February 7, 2026, from [Link]

-

A Novel Route to 6-Substituted and 5,6-Disubstituted 2-Pyrones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

DEHYDROACETIC ACID. (n.d.). A. B. Enterprises. Retrieved February 7, 2026, from [Link]

-

Printed Organic Light Emitting Diodes for Biomedical Applications. (2020, May 1). EECS at Berkeley. Retrieved February 7, 2026, from [Link]

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023, March 30). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Dehydroacetic Acid and Its Derivatives - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Diphenyl-4H-pyran-4-one | C17H12O2 | CID 283227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. studylib.net [studylib.net]

- 9. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. ossila.com [ossila.com]

Thermal Stability Profile: 2,6-Diphenyl-4H-pyran-4-one

Topic: Thermal Stability of 2,6-Diphenyl-4H-pyran-4-one Content Type: Technical Whitepaper / Characterization Guide

A Technical Characterization Guide for Organic Materials Research

Executive Summary & Chemical Identity

2,6-Diphenyl-4H-pyran-4-one (2,6-DPP) serves as a critical structural motif in the synthesis of functional organic materials, including photo-responsive dyes, podand ligands, and biologically active scaffolds. Its utility in melt-processing and high-temperature organic synthesis is defined by a specific thermal window: it exhibits a stable melt phase between 126°C and 130°C , with an upper thermal limit governed by oxidative ring-opening rather than immediate homolytic cleavage.

This guide provides a rigorous, self-validating framework for assessing the thermal integrity of 2,6-DPP, moving beyond simple literature values to actionable, batch-specific characterization protocols.

| Property | Value / Range | Relevance |

| CAS Number | 1029-94-3 | Identity Verification |

| Molecular Formula | C₁₇H₁₂O₂ | Stoichiometry |

| Melting Point (T_m) | 126–130 °C | Processing Window Onset |

| Flash Point | ~260 °C | Safety/Volatility Limit |

| Structural Class | γ-Pyrone | Aromatic-like stability |

Structural Basis of Thermal Stability

The thermal resilience of 2,6-DPP is not accidental; it is a function of its conjugated electronic architecture.

-

Pseudo-Aromaticity: The 4H-pyran-4-one core possesses 6π-electron character (Hückel rule) due to the contribution of the zwitterionic resonance structure where the carbonyl oxygen accepts electron density, leaving a positive charge on the ring oxygen. This resonance stabilization significantly raises the energy barrier for thermal decomposition compared to non-conjugated ethers or ketones.

-

Phenyl Stabilization: The phenyl groups at positions 2 and 6 extend the conjugation system, acting as energy sinks that distribute thermal vibrational energy, further stabilizing the central heterocycle against fragmentation up to

250°C. -

The Failure Mode: The primary thermal failure mode is not C-C bond scission but rather nucleophilic attack (if moisture/impurities are present) or oxidative ring opening at elevated temperatures, leading to 1,3,5-triketone derivatives.

Characterization Protocols: A Self-Validating System

To ensure scientific integrity, researchers must treat literature values as guidelines, not absolutes. The following protocols establish a self-validating system to determine the precise stability of your specific material lot.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset and quantify purity based on peak shape (Van't Hoff analysis).

-

Sample Prep: Encapsulate 2–5 mg of dried 2,6-DPP in a hermetically sealed aluminum pan. (Use a pinhole lid only if solvent evolution is suspected, though pure 2,6-DPP should be solvent-free).

-

Equilibration: Hold at 25°C for 3 minutes to stabilize heat flow.

-

Ramp 1: Heat from 25°C to 160°C at 10°C/min.

-

Observation: Look for a sharp endotherm at 126–130°C. A broad peak indicates impurities or solvates.

-

-

Cooling: Cool to 25°C at 10°C/min to observe crystallization (recrystallization exotherm).

-

Ramp 2: Re-heat to 160°C.

-

Validation: If the melting peak shifts significantly (>2°C) or new peaks appear in the second ramp, the material is thermally unstable at the melt temperature (likely polymerizing or reacting).

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the Decomposition Onset Temperature (

-

Atmosphere: Run parallel experiments in Nitrogen (inert) and Air (oxidative).

-

Ramp: Heat from 40°C to 600°C at 10°C/min.

-

Data Analysis:

-

Volatilization: Significant mass loss before 200°C suggests residual solvent or sublimation.

-

Decomposition: The inflection point where mass loss accelerates rapidly (usually >260°C for pyrones) marks the

. -

Residue: High char yield in Nitrogen suggests polymerization/carbonization; zero residue suggests complete sublimation or conversion to volatile fragments.

-

Protocol C: Stress Testing & HPLC Validation

Objective: Confirm chemical stability after prolonged thermal exposure (simulating process conditions).

-

Stress: Place 50 mg of 2,6-DPP in a vial. Heat to 140°C (10°C above

) for 4 hours under Argon. -

Dissolution: Cool and dissolve in HPLC-grade Acetonitrile.

-

Analysis: Inject into C18 Reverse Phase HPLC (Water/ACN gradient).

-

Criteria: The purity area-% must remain within 99.5% of the initial value. Appearance of new peaks indicates thermal rearrangement (e.g., to phenols or open-chain diketones).

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for determining if 2,6-DPP is suitable for a high-temperature application.

Figure 1: Decision matrix for validating the thermal suitability of 2,6-Diphenyl-4H-pyran-4-one batches.

Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

A. Hydrolytic Ring Opening (Moisture Sensitivity)

While thermally stable in dry conditions, the presence of trace water at high temperatures catalyzes a retro-cyclization pathway.

-

Nucleophilic Attack: Water attacks the C-2 or C-6 position (activated by the carbonyl).

-

Ring Opening: The pyrone ring opens to form a 1,3,5-triketone intermediate (1,5-diphenylpentane-1,3,5-trione).

-

Retro-Aldol: At high heat (>150°C), this trione can cleave into acetophenone and ethyl benzoate derivatives.

B. Oxidative Degradation

In the presence of oxygen at temperatures near the flash point (~260°C), the phenyl rings are susceptible to oxidative attack, leading to darkening (charring) and the formation of benzoic acid derivatives.

Mitigation Strategy: Always process 2,6-DPP under an inert atmosphere (Nitrogen or Argon) if the temperature exceeds 140°C.

References

-

PubChem. (n.d.). 2,6-Diphenyl-4H-pyran-4-one Compound Summary. Retrieved from [Link]

-

Shahrisa, A., & Banaei, A. (2001).[1] Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives. Molecules, 6, 721-727.[1] Retrieved from [Link]

Sources

The Pharmacophore Core: Mechanism of Action of 2,6-Diphenyl-4H-pyran-4-one Scaffolds in Oncology and MDR Reversal

[1]

Executive Summary & Pharmacological Positioning

2,6-Diphenyl-4H-pyran-4-one (CAS: 1029-94-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While often utilized as a synthetic precursor, the 2,6-diphenyl-pyran-4-one core possesses intrinsic biological activity governed by its planar aromaticity, lipophilicity, and electronic distribution.[1]

Its primary significance in modern drug development lies in its role as a potent DNA-Dependent Protein Kinase (DNA-PK) inhibitor and a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[1] This guide dissects the molecular mechanisms by which this scaffold disrupts DNA repair pathways and sensitizes resistant cancer cells to chemotherapy.[1]

Core Mechanism I: DNA-Dependent Protein Kinase (DNA-PK) Inhibition[1][2][3]

The most authoritative mechanism associated with the 2,6-diphenyl-4H-pyran-4-one scaffold is the competitive inhibition of DNA-PK, a serine/threonine protein kinase critical for the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[1]

Molecular Interaction

The 2,6-diphenyl-4H-pyran-4-one moiety mimics the adenine ring of ATP.[1] Structural Activity Relationship (SAR) studies indicate that the planar pyranone ring slots into the ATP-binding pocket of the catalytic subunit (DNA-PKcs).[1]

-

Hinge Binding: The carbonyl oxygen at position 4 and the ether oxygen at position 1 interact with the kinase hinge region via hydrogen bonding.[1]

-

Hydrophobic Clamp: The phenyl rings at positions 2 and 6 provide extensive van der Waals contacts with hydrophobic residues (e.g., Leucine, Valine) within the active site, stabilizing the inhibitor-enzyme complex.

-

Selectivity: Unlike broad-spectrum kinase inhibitors, derivatives of this scaffold (specifically those functionalized with morpholine at position 2) show high selectivity for DNA-PK over related PIKK family members like ATM or ATR.[1]

Downstream Biological Consequences

By blocking the ATP binding site, the molecule prevents the autophosphorylation of DNA-PKcs and the phosphorylation of downstream targets (e.g., XRCC4, Artemis).

-

NHEJ Blockade: The DNA repair complex cannot ligate the broken DNA ends.[1]

-

DSB Accumulation: Unrepaired double-strand breaks accumulate during the cell cycle.[1]

-

Mitotic Catastrophe: The cell attempts to divide with fragmented DNA, triggering p53-dependent or independent apoptosis.[1]

Pathway Visualization (DNA-PK Blockade)

Caption: Mechanism of DNA-PK inhibition. The scaffold competes with ATP, preventing kinase activation and blocking the NHEJ repair pathway, leading to cell death.

Core Mechanism II: Reversal of Multidrug Resistance (MDR)[4]

Beyond kinase inhibition, the 2,6-diphenyl-4H-pyran-4-one scaffold exhibits activity against P-glycoprotein (P-gp/ABCB1) , an ATP-binding cassette transporter responsible for the efflux of chemotherapeutic agents.[1]

Mechanism of Efflux Inhibition

-

Binding Site Competition: The lipophilic nature of the 2,6-diphenyl substituents allows the molecule to partition into the lipid bilayer and interact with the transmembrane domains of P-gp. It acts as a competitive substrate or a non-competitive modulator, occupying the drug-binding pocket and preventing the efflux of co-administered drugs (e.g., Doxorubicin, Paclitaxel).

-

Chemosensitization: By inhibiting P-gp, the scaffold increases the intracellular concentration of cytotoxic drugs, restoring sensitivity in MDR-positive cancer cell lines (e.g., MCF-7/ADR).

Experimental Protocols & Validation

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Synthesis of the Core Scaffold

Objective: Produce high-purity 2,6-diphenyl-4H-pyran-4-one for biological assay. Method: Claisen-Schmidt Condensation followed by Cyclization.[1]

| Step | Reagent/Condition | Observation/Endpoint |

| 1. Condensation | Benzaldehyde (2 eq) + Acetone (1 eq) + NaOH (aq) | Formation of Dibenzalacetone (yellow precipitate). |

| 2. Cyclization | Dibenzalacetone + Phenylacetyl chloride (or similar cyclizing agent) | Ring closure to pyran-4-one core.[1] |

| 3. Purification | Recrystallization from Ethanol/DMF | Yields needle-like crystals (m.p. ~140-142°C).[1] |

| 4. Validation | 1H-NMR (CDCl3) | Characteristic singlet at δ ~6.8 ppm (pyrone protons).[1] |

DNA-PK Kinase Assay (In Vitro)

Objective: Quantify IC50 values for DNA-PK inhibition. Protocol:

-

System: Use a purified DNA-PK complex (DNA-PKcs + Ku70/80) and a p53-derived peptide substrate.[1]

-

Reaction Mix: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 µg/mL calf thymus DNA (activator), 0.1 mM ATP, and varying concentrations of the test compound (0.1 nM – 10 µM).

-

Incubation: 30 minutes at 30°C.

-

Detection: ADP-Glo™ Kinase Assay (Promega) or 32P-ATP radiometric assay.[1]

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. A valid hit for this scaffold typically shows IC50 < 1 µM (for optimized derivatives).[1]

Apoptosis Detection (Cellular)

Objective: Confirm that cytotoxicity is mediated via apoptosis (Mechanism 1 & 2).[1] Protocol:

Synthesis & Screening Workflow Visualization

Caption: Integrated workflow for synthesizing the pyran-4-one core and validating its biological activity via kinase inhibition and cellular apoptosis assays.

References

-

2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Source: Bioorganic & Medicinal Chemistry Letters (2003).[1][2] URL:[Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. Source: Pharmaceuticals (Basel) (2022).[1] URL:[Link]

-

Targeting P-glycoprotein with novel halogenated 4H-pyran-coumarin hybrids. Source: Journal of Biomolecular Structure and Dynamics (2025).[1] URL:[Link][3]

-

PubChem Compound Summary for CID 283227: 2,6-Diphenyl-4H-pyran-4-one. Source: National Center for Biotechnology Information (2025).[1] URL:[Link]

-

Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant. Source: Food Research International (2013).[1] URL:[Link]

Sources

- 1. 2,6-Diphenyl-4H-pyran-4-one | C17H12O2 | CID 283227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Targeting P-glycoprotein with novel halogenated 4 H-pyran-coumarin hybrids: a combined experimental, computational approach to tumor-sensitive and -resistant (breast) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 2,6-Diphenyl-4H-pyran-4-one: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2,6-diphenyl-4H-pyran-4-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering a streamlined and robust methodology. This application note emphasizes the underlying chemical principles, provides a step-by-step experimental procedure, and includes critical insights for troubleshooting and optimization.

Introduction

The 4H-pyran-4-one core is a privileged structure found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 2,6-disubstituted pyran-4-ones are of significant interest as they serve as versatile intermediates in the synthesis of more complex molecules.[3][4] The phenyl substituents at the 2 and 6 positions of the pyran ring in 2,6-diphenyl-4H-pyran-4-one contribute to the molecule's unique photophysical properties and biological interactions, making it a valuable target for synthetic chemists.[5]

Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste.[6] One-pot synthesis, also known as tandem, domino, or cascade reactions, offers a more efficient and environmentally benign alternative by carrying out multiple reaction steps in a single reaction vessel without the isolation of intermediates.[6][7] This approach not only saves time and resources but also often leads to higher yields.[7] This guide focuses on a reliable one-pot method for the synthesis of 2,6-diphenyl-4H-pyran-4-one.

Reaction Principle and Mechanism

The one-pot synthesis of 2,6-diphenyl-4H-pyran-4-one typically proceeds via an acid-catalyzed self-condensation of a suitable precursor, such as a 1,3,5-triketone, which can be formed in situ. A common and effective strategy involves the use of a chalcone derivative or a related precursor that can undergo cyclization. The reaction mechanism can be rationalized as a sequence of acid-catalyzed aldol-type condensation and dehydration steps.

A plausible mechanism involves the initial formation of a 1,5-dicarbonyl intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyran-4-one ring. The presence of a strong acid catalyst is crucial for promoting the necessary protonation and dehydration steps.

Experimental Protocol

This protocol describes a representative one-pot synthesis of 2,6-diphenyl-4H-pyran-4-one.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Dibenzoylmethane | C₁₅H₁₂O₂ | 224.26 | 2.24 g | 0.01 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 10 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5-6 drops | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add dibenzoylmethane (2.24 g, 0.01 mol) and acetic anhydride (10 mL).

-

Catalyst Addition: Carefully add 5-6 drops of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux using a heating mantle and continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL) with constant stirring.

-

Precipitation: A solid precipitate of 2,6-diphenyl-4H-pyran-4-one will form. Continue stirring for an additional 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid and acetic anhydride.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystalline 2,6-diphenyl-4H-pyran-4-one.

-

Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Workflow

The following diagram illustrates the key steps in the one-pot synthesis of 2,6-diphenyl-4H-pyran-4-one.

Caption: One-pot synthesis workflow.

Plausible Reaction Mechanism

The following diagram outlines a plausible acid-catalyzed mechanism for the formation of 2,6-diphenyl-4H-pyran-4-one from a suitable precursor.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

Application Note: 2,6-Diphenyl-4H-pyran-4-one as a Fluorescent Probe

[1][2]

Executive Summary

This guide details the application of 2,6-Diphenyl-4H-pyran-4-one (DPP) as a versatile fluorescent probe.[1] While often utilized as a synthetic precursor for Dicyanomethylene-4H-pyran (DCM) dyes, the core DPP scaffold itself possesses unique photophysical properties suitable for specific sensing applications.[1] Its utility is derived from its cross-conjugated D-π-A-π-D architecture , where the central pyranone ring acts as an electron acceptor and the flanking phenyl rings act as donors.[1][2] This structure confers solvatochromism (sensitivity to polarity), halochromism (sensitivity to pH/acid), and Aggregation-Induced Emission Enhancement (AIEE) characteristics.[1][2]

Primary Applications:

Technical Background & Mechanism

Photophysical Mechanism

The fluorescence of DPP is governed by Intramolecular Charge Transfer (ICT).[1][2] Upon excitation, electron density shifts from the phenyl rings to the central carbonyl group.[2]

-

Neutral State: In non-polar solvents, DPP exhibits emission in the blue-cyan region (approx. 400–450 nm).[2]

-

Solvatochromism: As solvent polarity increases, the excited state is stabilized, typically causing a bathochromic (red) shift in emission, often accompanied by quenching (unless aggregated).[2]

-

Halochromism (Acid Sensing): In the presence of strong acids, the carbonyl oxygen is protonated, converting the pyranone into a pyrylium cation .[2] This drastically alters the electronic structure, leading to a significant shift in absorption and emission spectra, often turning the solution yellow/orange with enhanced fluorescence efficiency.[2]

Mechanism Diagram

The following diagram illustrates the transition between the neutral ICT state and the protonated pyrylium state.

Figure 1: Mechanistic pathway of DPP fluorescence modulation via excitation and protonation.

Experimental Protocols

Materials & Reagents

| Component | Specification | Storage |

| DPP Probe | 2,6-Diphenyl-4H-pyran-4-one (CAS 1029-94-3) | Dry, RT, Dark |

| Solvent A | DMSO (Anhydrous, ≥99.9%) | Desiccator |

| Solvent B | Ethanol or Methanol (Spectroscopic Grade) | RT |

| Acid Source | TFA or HCl (for halochromic validation) | Fume Hood |

| Buffer | PBS (pH 7.[1][3]4) or HEPES | 4°C |

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until fully dissolved.[1][2]

-

Validation: Verify absorbance maximum (

) using a UV-Vis spectrophotometer (dilute 1:1000 in ethanol). Expected -

Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Protocol A: Solvatochromic Polarity Sensing

Application: Determining the relative polarity of a biological or material micro-environment.[1][2]

-

Preparation: Prepare a series of solvents with varying polarity indices (e.g., Toluene, THF, Ethanol, Acetonitrile, Water).[1][2]

-

Dilution: Add stock solution to each solvent to a final concentration of 10 µM . Note: Keep organic solvent content <1% if working in aqueous buffers to avoid precipitation, unless studying aggregation.[2]

-

Equilibration: Incubate at Room Temperature (RT) for 15 minutes.

-

Measurement:

-

Data Analysis: Plot the Emission Maximum (

) vs. the Reichardt Polarity Parameter (

Protocol B: Acid/Halochromic Sensing

Application: Detecting acidic vapors or pH changes in non-aqueous environments.[1][2]

-

Substrate Preparation: Dip a filter paper strip into a 1 mM DPP solution (in Ethanol) and air dry.

-

Exposure: Expose the strip to acidic vapors (e.g., HCl vapor or TFA fumes).[1][2]

-

Observation:

-

Visual: Color change from colorless/pale yellow to deep yellow/orange.

-

Fluorescence: Under UV lamp (365 nm), observe the shift from blue emission (neutral) to intense green/yellow emission (protonated pyrylium).[2]

-

-

Reversibility Test: Expose the acidified strip to Ammonia (

) vapor.[1][2] Fluorescence should revert to the neutral state.[1][2]

Protocol C: Bioimaging (Lipid Droplets/Membranes)

Rationale: DPP is lipophilic and will partition into hydrophobic lipid droplets or membranes, often exhibiting AIEE in these confined environments.[1][2]

-

Cell Culture: Seed HeLa or A549 cells on confocal dishes. Grow to 70% confluence.

-

Staining:

-

Dilute DPP stock to 5–10 µM in pre-warmed culture medium (phenol-red free).

-

Incubate cells for 20–30 minutes at 37°C.

-

-

Wash: Wash cells 3x with PBS to remove background probe.[1][2]

-

Imaging:

-

Counter-stain (Optional): Co-stain with Nile Red (Lipid marker) to confirm localization.[1][2]

Critical Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Weak Signal | Molecular rotation in non-viscous solvents (non-radiative decay).[1] | Increase viscosity (add glycerol) or induce aggregation (add water to organic solution) to trigger AIEE.[1][2] |

| Precipitation | Concentration >20 µM in aqueous buffer.[1][2] | Lower concentration to 1–5 µM or add a surfactant (e.g., Pluronic F-127).[1][2] |

| No Spectral Shift | Environment is not acidic enough to protonate.[1][2] | DPP requires strong acid for full protonation.[1][2] Ensure pH < 2 or use stronger organic acids (TFA).[1][2] |

| Photobleaching | High laser power.[1][2] | DPP is moderately photostable but susceptible to UV degradation.[1][2] Reduce laser power to <5%. |

References

-

PubChem. (n.d.).[1][2] 2,6-Diphenyl-4H-pyran-4-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

-

Gong, Y., et al. (2011).[1][2] Stimuli-responsive 2,6-diarylethene-4H-pyran-4-one derivatives: Aggregation induced emission enhancement, mechanochromism and solvatochromism. Journal of Materials Chemistry. (Contextual grounding on AIEE and solvatochromism of the pyranone scaffold).

-

Mishra, A., et al. (2022).[1][2] Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect. Frontiers in Chemistry. Retrieved from [Link] (Demonstrates the ICT mechanism inherent to the pyran core).

-

Chem-Impex. (n.d.).[1][2] 2,6-Diphenyl-4H-thiopyran-4-one Product Data. (Reference for general fluorescence properties of the chalcogenapyranone class).

-

SpectraBase. (n.d.).[1][2] 2,6-Diphenyl-4H-pyran-4-one Spectral Data. Wiley Science Solutions.[1][2] (Verification of spectral properties).

Application Note: Synthesis of 2,6-Diphenyl-4H-pyran-4-one Crown Ether Derivatives

Executive Summary & Scientific Context

The fusion of 2,6-diphenyl-4H-pyran-4-one (a biologically active chromone-like scaffold) with crown ethers (macrocyclic polyethers) creates a unique class of "chromono-crowns."[1] These molecules are not merely synthetic curiosities; they serve as dual-function agents. The pyranone core offers cytotoxicity against specific cancer lines (including MDR reversal activity), while the crown ether moiety acts as an ionophore, facilitating the transport of metal cations (typically

This application note details the synthesis of 3,5-bridged crown ether derivatives of 2,6-diphenyl-4H-pyran-4-one. We focus on this specific regiochemistry because bridging the 3 and 5 positions creates a rigid "handle" over the pyranone carbonyl, significantly influencing the electronic properties and ion-binding selectivity of the host molecule.

Key Applications

-

MDR Reversal: Modulating P-glycoprotein activity via cation transport.[1]

-

Ion Sensing: Colorimetric or fluorometric detection of metal ions due to the electronic coupling between the ionophore and the chromophore.

-

Phase Transfer Catalysis: Solubilizing inorganic salts in organic reactions.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Podand-to-Crown" closure strategy.[1] We utilize a highly reactive bis-electrophile intermediate, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one , which undergoes a double nucleophilic substitution with a polyethylene glycol linker.[1]

Mechanistic Logic[1]

-

Scaffold Generation: The 2,6-diphenyl-4H-pyran-4-one core is robust.[1] We introduce functional handles via electrophilic aromatic substitution (bromomethylation).[1]

-

Macrocyclization: We employ a Williamson ether synthesis under high dilution conditions .[1] This is critical. High concentrations favor intermolecular polymerization (forming linear chains), whereas low concentrations favor the intramolecular "biting" of the glycol chain onto the second bromomethyl group to close the ring.

-

Template Effect: The choice of base (

vs.

Figure 1: Retrosynthetic breakdown of the target molecule.[1] The critical step is the macrocyclization involving the bis(bromomethyl) intermediate.

Experimental Protocols

Protocol A: Synthesis of the Precursor (3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one)[1][2][3]

Safety Warning: Bromomethylated aromatics are potent lachrymators and alkylating agents.[1] Work exclusively in a fume hood.

Reagents:

-

Paraformaldehyde[1]

-

Hydrogen Bromide (HBr) in Acetic Acid (33%)

-

Phosphoric Acid (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a condenser, dissolve 2,6-diphenyl-4H-pyran-4-one (10 mmol, 2.48 g) in 30 mL of glacial acetic acid.

-

Reagent Addition: Add paraformaldehyde (30 mmol, 0.9 g) and

(5 mL). -

Bromination: Add HBr/AcOH (33% solution, 20 mL) dropwise with stirring.

-

Heating: Heat the mixture to 90–100°C for 8–10 hours. The solution will darken.

-

Why: High temperature is required to drive the electrophilic substitution at the hindered 3 and 5 positions.[1]

-

-

Quenching: Cool the reaction to room temperature and pour onto crushed ice (200 g).

-

Isolation: A precipitate will form.[1][3] Filter the solid and wash copiously with cold water to remove acid traces.[1]

-

Purification: Recrystallize from ethanol/acetone (1:1).

Protocol B: Macrocyclization (Crown Ether Formation)

This step attaches the polyether chain (e.g., triethylene glycol) to the scaffold.

Reagents:

-

Precursor from Protocol A (1 mmol)

-

Triethylene glycol (or Tetraethylene glycol) (1 mmol)

-

Sodium Hydride (NaH) (60% dispersion in oil, 4 mmol)

-

Solvent: Anhydrous THF (Tetrahydrofuran) - Freshly distilled from Na/Benzophenone[1]

Step-by-Step Methodology:

-

Activation of Glycol:

-

High Dilution Addition (The Critical Step):

-

Dissolve the bis(bromomethyl) precursor (1 mmol) in anhydrous THF (50 mL).

-

Slow Addition: Using a syringe pump or pressure-equalizing dropping funnel, add the precursor solution to the glycol/NaH mixture very slowly (over 2–3 hours) while refluxing.

-

Rationale: Maintaining a low instantaneous concentration of the electrophile relative to the nucleophile favors intramolecular cyclization over intermolecular polymerization.[1]

-

-

Reflux: Continue refluxing for an additional 12–24 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).[1] The starting material spot should disappear.[1]

-

Workup:

-

Purification:

Characterization & Validation

To validate the synthesis, you must confirm the structure and the absence of linear polymers.

| Technique | Expected Observation | Diagnostic Value |

| 1H NMR | Singlet at | Confirms ether linkage. Integration ratio of aromatic to glycol protons confirms 1:1 stoichiometry.[1] |

| Mass Spec (ESI) | Definitive proof of molecular weight.[1] Absence of | |

| IR Spectroscopy | Strong band at 1100-1150 | Confirms presence of polyether chain.[1][4] |

| Melting Point | Sharp melting point.[1] | Broad range indicates polymeric contamination.[1] |

Diagram: Purification Workflow

Figure 2: Workup and purification workflow to isolate the macrocycle from linear oligomers.

Troubleshooting & Optimization

Problem: Low Yield / Polymerization

-

Cause: Concentration was too high.

-

Solution: Increase the volume of solvent by 2x. Use a syringe pump for slower addition (over 6 hours).[1]

-

Alternative: Switch to the Cesium Effect .[1] Use

in DMF instead of NaH in THF. Cesium is a large, "soft" cation that promotes intramolecular cyclization for larger rings and enhances the nucleophilicity of the alkoxide.

Problem: Incomplete Reaction

-

Cause: Poor solubility of the dialkoxide.[1]

-

Solution: Add a phase transfer catalyst (e.g., TBAI) or switch solvent to DMF (requires higher temp workup).[1]

References

-

Shahrisa, A., & Banaei, A. (2001).[1][4] Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. Molecules, 6(8), 721-727.[1] Link

-

Gatto, V. J., et al. (1986).[1] Syntheses of crown ethers. Organic Syntheses, 68, 227.[1] (General protocol for Williamson ether synthesis of crowns). Link

-

Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts.[1][4] Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational work on crown ether synthesis). Link

-

Eigner, V., et al. (2011).[1] Crystal structure of 2,6-diphenyl-4H-pyran-4-one. Crystallography Reports. (Structural data for the core scaffold). Link

Sources